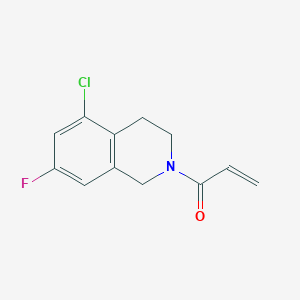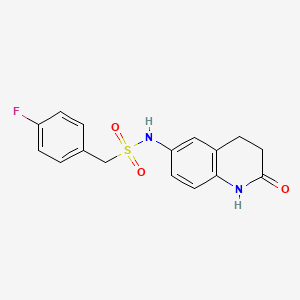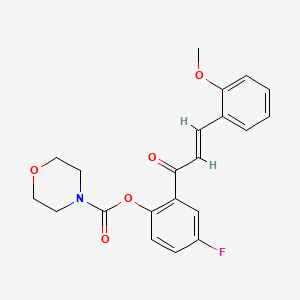
1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one, also known as CP-544326, is a chemical compound that has been extensively studied for its potential applications in scientific research. CP-544326 is a selective antagonist of the dopamine D3 receptor, which has been implicated in a variety of neurological and psychiatric disorders. In
Mechanism of Action
1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic dopaminergic system. The dopamine D3 receptor has been implicated in a variety of neurological and psychiatric disorders, including addiction, schizophrenia, and depression. 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one binds to the dopamine D3 receptor and prevents the binding of dopamine, which is the primary neurotransmitter that activates the receptor. This results in a decrease in the activation of the dopamine D3 receptor and a reduction in downstream signaling pathways.
Biochemical and Physiological Effects
1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. It has also been shown to decrease the expression of certain genes that are associated with addiction and reward. In addition, 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to improve cognitive function in animal models of schizophrenia and other disorders.
Advantages and Limitations for Lab Experiments
1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has several advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which allows for precise manipulation of the receptor in experimental settings. It is also a stable compound that can be easily synthesized in large quantities. However, there are also limitations to the use of 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one in lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. In addition, it has a relatively low affinity for the dopamine D3 receptor, which can limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one. One area of research is the development of more potent and selective dopamine D3 receptor antagonists. Another area of research is the investigation of the role of the dopamine D3 receptor in other neurological and psychiatric disorders, such as depression and anxiety. In addition, there is a need for more studies investigating the long-term effects of 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one and other dopamine D3 receptor antagonists. Finally, there is a need for more translational research investigating the potential clinical applications of 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one and other dopamine D3 receptor antagonists.
Synthesis Methods
The synthesis of 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one involves several steps, including the reaction of 2-amino-5-chloro-7-fluoro-3,4-dihydroisoquinoline with acetic anhydride to form the corresponding acetamide. The acetamide is then reacted with propargyl bromide in the presence of a base to form the final product, 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one. The synthesis of 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been optimized to yield high purity and high yield, making it a reliable compound for scientific research.
Scientific Research Applications
1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been extensively studied for its potential applications in scientific research. It has been shown to be a selective antagonist of the dopamine D3 receptor, which has been implicated in a variety of neurological and psychiatric disorders. 1-(5-Chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been used in studies investigating the role of the dopamine D3 receptor in addiction, schizophrenia, and other disorders. It has also been used in studies investigating the effects of dopamine D3 receptor antagonists on behavior and cognition.
properties
IUPAC Name |
1-(5-chloro-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO/c1-2-12(16)15-4-3-10-8(7-15)5-9(14)6-11(10)13/h2,5-6H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQWSVKACHGEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C=C(C=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2423195.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2423199.png)
![Ethyl 4-[4-[[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2423202.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2423206.png)


![2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2423209.png)

![3-Phenyl-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2423213.png)
![4-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2423214.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2423215.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2423216.png)